2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide is a complex organic compound featuring a quinoline and pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline ring, followed by the introduction of the pyrrole moiety through a series of substitution and condensation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a part of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
- 7-fluoro-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid
- 2-methyl-4-oxo-1,4-dihydro-8-quinolinecarboxylic acid
Uniqueness
What sets 2-[(2-oxo-1,2,3,4-tetrahydro-7-quinolinyl)oxy]-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide apart from similar compounds is its unique combination of the quinoline and pyrrole moieties. This structural feature may confer distinct biochemical properties and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]-N-(2-pyrrol-1-ylethyl)acetamide |
InChI |
InChI=1S/C17H19N3O3/c21-16-6-4-13-3-5-14(11-15(13)19-16)23-12-17(22)18-7-10-20-8-1-2-9-20/h1-3,5,8-9,11H,4,6-7,10,12H2,(H,18,22)(H,19,21) |
InChI Key |
SNTKPJXZHJBXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.